N-Phenyl-N-propionylglycine
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Overview
Description
N-Phenyl-N-propionylglycine (NPPG) is a chemical compound that belongs to the class of N-acylated amino acids. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. NPPG has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-Phenyl-N-propionylglycine involves the reaction of glycine with phenylacetyl chloride followed by reduction with sodium borohydride.
Starting Materials
Glycine, Phenylacetyl chloride, Sodium borohydride, Methanol, Hydrochloric acid
Reaction
Step 1: Dissolve glycine in methanol and add hydrochloric acid to adjust the pH to 2-3., Step 2: Add phenylacetyl chloride dropwise to the glycine solution while stirring at room temperature., Step 3: Allow the reaction mixture to stir for 2-3 hours at room temperature., Step 4: Add sodium borohydride to the reaction mixture and stir for an additional 2-3 hours., Step 5: Quench the reaction by adding water and adjust the pH to neutral., Step 6: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 7: Purify the product by recrystallization from ethanol.
Mechanism Of Action
The mechanism of action of N-Phenyl-N-propionylglycine is not fully understood, but it is believed to modulate the activity of the NMDA receptor. N-Phenyl-N-propionylglycine has been shown to inhibit the binding of glycine to the NMDA receptor, which leads to a decrease in the activity of the receptor. This modulation of the NMDA receptor activity has been implicated in the potential therapeutic effects of N-Phenyl-N-propionylglycine.
Biochemical And Physiological Effects
N-Phenyl-N-propionylglycine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. N-Phenyl-N-propionylglycine has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-Phenyl-N-propionylglycine in lab experiments is its relative ease of synthesis. N-Phenyl-N-propionylglycine is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N-Phenyl-N-propionylglycine in lab experiments is its potential toxicity. N-Phenyl-N-propionylglycine has been shown to have toxic effects on certain cell types, and caution should be taken when handling and using the compound in lab experiments.
Future Directions
There are several future directions for the study of N-Phenyl-N-propionylglycine. One area of research could be the potential therapeutic applications of N-Phenyl-N-propionylglycine in the treatment of inflammatory diseases. Another area of research could be the development of more selective NMDA receptor modulators that have fewer side effects than N-Phenyl-N-propionylglycine. Additionally, further studies could be conducted to better understand the mechanism of action of N-Phenyl-N-propionylglycine and its effects on the NMDA receptor.
Conclusion:
N-Phenyl-N-propionylglycine is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. While there are potential therapeutic applications for N-Phenyl-N-propionylglycine, caution should be taken when handling and using the compound in lab experiments. Further studies are needed to better understand the potential therapeutic applications of N-Phenyl-N-propionylglycine and its mechanism of action.
Scientific Research Applications
N-Phenyl-N-propionylglycine has been extensively studied for its potential use in various scientific research applications. It has been shown to have a variety of biochemical and physiological effects, including its ability to modulate the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
properties
IUPAC Name |
2-(N-propanoylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-10(13)12(8-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACAMAAPZSEVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC(=O)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-propionylglycine |
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